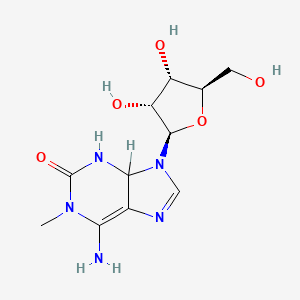
1-Methylisoguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylisoguanosine is a naturally occurring nucleoside derivative, primarily isolated from marine organisms such as sponges and nudibranchs It is structurally similar to guanosine, differing by the presence of a methyl group at the nitrogen-1 position
Méthodes De Préparation
1-Methylisoguanosine can be synthesized through the methylation of isoguanosine . The synthetic route typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Analyse Des Réactions Chimiques
1-Methylisoguanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include aqueous or organic solvents, varying temperatures, and specific catalysts depending on the desired reaction. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
1-Methylisoguanosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: this compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 1-Methylisoguanosine involves its interaction with adenosine receptors, particularly the A1 receptor . This interaction leads to various physiological effects, including modulation of cardiovascular functions and muscle relaxation. The compound is resistant to degradation by adenosine deaminase, which contributes to its prolonged activity . Molecular targets and pathways involved include the adenosine receptor signaling pathways and related downstream effects .
Comparaison Avec Des Composés Similaires
1-Methylisoguanosine is unique due to its specific methylation at the nitrogen-1 position, which distinguishes it from other nucleosides such as guanosine and isoguanosine . Similar compounds include:
Isoguanosine: An isomer of guanosine with different functional group positions.
Guanosine: A naturally occurring nucleoside with a similar structure but lacking the methyl group.
Doridosine: A close derivative of this compound found in marine organisms.
These compounds share some biochemical properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
73027-05-1 |
|---|---|
Formule moléculaire |
C11H17N5O5 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one |
InChI |
InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)/t4-,6-,7-,9?,10-/m1/s1 |
Clé InChI |
QPKAXGGZEQOSRT-AFPKLJJXSA-N |
SMILES |
CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
SMILES isomérique |
CN1C(=C2C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Synonymes |
1-methylisoguanosine doridosine N(1)-methylisoguanosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















